

An In-depth Technical Guide to 3-Phenoxytoluene (CAS 3586-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Phenoxytoluene	
Cat. No.:	B042325	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Phenoxytoluene** (CAS 3586-14-9), a diaryl ether that serves as a crucial intermediate in the synthesis of various agrochemicals. This document consolidates its chemical and physical properties, safety information, and primary applications. While direct biological signaling pathways for **3-Phenoxytoluene** are not extensively documented, its significance lies in its role as a foundational precursor for potent pesticides. This guide presents available data in a structured format to support research and development activities.

Chemical and Physical Properties

3-Phenoxytoluene, also known as m-Phenoxytoluene or Phenyl m-tolyl ether, is an aromatic ether characterized by a phenoxy group attached to a toluene molecule at the meta position.[1] [2] Its chemical structure and properties make it a stable and effective component in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	3586-14-9[2]
Molecular Formula	C13H12O[2][3]
Molecular Weight	184.23 g/mol [2][3]
IUPAC Name	1-methyl-3-phenoxybenzene[2]
Synonyms	m-Phenoxytoluene, Phenyl m-tolyl ether, 3- Methyldiphenyl ether[2][4]
SMILES	CC1=CC(=CC=C1)OC2=CC=CC=C2[2]
InChI Key	UDONPJKEOAWFGI-UHFFFAOYSA-N[2]

Table 2: Physical Properties

Property	Value
Appearance	Clear, very slightly yellow liquid[1][4]
Boiling Point	271-273 °C (lit.)[1][5]
Melting Point	21-22 °C[6]
Density	1.051 g/mL at 25 °C (lit.)[1][5]
Flash Point	>110 °C[1]
Refractive Index	n20/D 1.573 (lit.)[1]
Vapor Pressure	0.0122 mmHg at 25°C[1]
Water Solubility	Low solubility[7]
Solubility in Organic Solvents	Soluble in nonpolar solvents[3][7]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are proprietary, the formation of **3- Phenoxytoluene**, as a diaryl ether, can be achieved through methods such as the Ullmann

condensation. This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a generalized representation and may require optimization for specific substrates and scales.

- Reactant Preparation: In a reaction vessel equipped with a condenser and magnetic stirrer, combine m-cresol, a halobenzene (e.g., bromobenzene or iodobenzene), and a suitable base (e.g., potassium carbonate).
- Catalyst Addition: Introduce a copper-based catalyst, such as copper(I) iodide (CuI), and potentially a ligand to facilitate the reaction.
- Solvent: Add a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants and allow the reaction to proceed at an elevated temperature.
- Reaction Conditions: Heat the mixture to a temperature typically ranging from 120 to 180 °C.
 The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove
 inorganic salts. The filtrate is then subjected to an aqueous work-up to remove the solvent
 and other water-soluble impurities. The crude product is purified using vacuum distillation to
 yield pure 3-Phenoxytoluene.

Generalized workflow for the synthesis of **3-Phenoxytoluene**.

Applications in Agrochemical Synthesis

The primary and most significant application of **3-Phenoxytoluene** is its use as a key intermediate in the manufacturing of synthetic pyrethroid insecticides and certain fungicides.[1] [8][9] Its structural backbone is incorporated into the final active ingredients, contributing to their stability and efficacy.

Role as a Precursor

3-Phenoxytoluene is a foundational building block for several commercially important pesticides. For instance, it is a precursor to 3-phenoxybenzyl alcohol, which is then esterified to produce a range of pyrethroid insecticides. It is also utilized in the synthesis of the fungicide Difenoconazole.[1][9]

Role of **3-Phenoxytoluene** as an intermediate in pesticide synthesis.

Safety and Handling

Based on available safety data sheets, **3-Phenoxytoluene** is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[4] However, it is identified as being toxic to aquatic life with long-lasting effects.[2][10] Standard laboratory safety practices should be employed during handling.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Hazardous to the aquatic environment, long-term hazard	H411: Toxic to aquatic life with long lasting effects[2][10]

Recommended Handling and Storage

- Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes. [4][11]
- Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12] It is recommended to store under an inert atmosphere as it may be air-sensitive.[13]
- In case of fire: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[12]
- Disposal: Dispose of contents and container through a licensed waste management company in accordance with local, regional, and national regulations.[10] Avoid release to the environment.[10]

Biological Activity and Toxicological Information

There is a notable lack of data on the specific biological activities or mechanisms of action of **3-Phenoxytoluene** itself in mammalian systems. Its primary relevance in a biological context is as a precursor to pesticides. Toxicological studies have been conducted on read-across analog substances like diphenyl ether for safety assessments.[14] One study noted that **3-Phenoxytoluene** induced chromosomal aberrations in vitro in Chinese Hamster Lung (CHL) cells.[15] However, comprehensive toxicological properties have not been thoroughly investigated.[11]

Conclusion

3-Phenoxytoluene (CAS 3586-14-9) is a well-characterized chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthesis. While it lacks extensive data on direct biological activity, its role as a key building block for potent insecticides and fungicides makes it a compound of interest for professionals in chemical synthesis and pesticide development. Standard safety precautions are sufficient for handling, with particular attention to preventing environmental release due to its aquatic toxicity. Future research could explore any potential latent biological effects, though its current utility remains firmly in the realm of chemical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cas 3586-14-9,3-PHENOXYTOLUENE | lookchem [lookchem.com]
- 2. 3-Phenoxytoluene | C13H12O | CID 19165 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenoxytoluene | 3586-14-9 | FP54913 | Biosynth [biosynth.com]
- 4. fishersci.com [fishersci.com]

- 5. 3-PHENOXYTOLUENE, CasNo.3586-14-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS 3586-14-9: 3-Phénoxytoluène | CymitQuimica [cymitquimica.com]
- 8. 3-PHENOXYTOLUENE | 3586-14-9 [chemicalbook.com]
- 9. 3-PHENOXYTOLUENE CAS 3586-14-9 Manufacturers, Suppliers, Factory Home Sunshine Pharma [hsppharma.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.cn [capotchem.cn]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 3-Phenoxytoluene | 3586-14-9 | TCI AMERICA [tcichemicals.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenoxytoluene (CAS 3586-14-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042325#3-phenoxytoluene-cas-number-3586-14-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com